N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide
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Description
N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H27N3O3S2 and its molecular weight is 349.51. The purity is usually 95%.
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Scientific Research Applications
Molecular and Supramolecular Structures
Research on N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide has revealed their potential as ligands for metal coordination due to their molecular and supramolecular structures. These compounds form hydrogen-bonded dimers and layers, which could be relevant for developing coordination complexes with specific properties (Jacobs, Chan, & O'Connor, 2013).
Catalytic and Synthetic Applications
Sulfonamide derivatives have been used in various catalytic and synthetic applications. For instance, Cp*Ir(pyridinesulfonamide)Cl precatalysts have been synthesized for the base-free transfer hydrogenation of ketones, showcasing the utility of sulfonamide derivatives in catalysis (Ruff, Kirby, Chan, & O'Connor, 2016). Moreover, nicotinium methane sulfonate, a task-specific ionic liquid with dual acid and base functional groups, has shown excellent catalytic activity in the synthesis of 2-amino-3-cyano pyridines, highlighting its potential as a renewable and reusable catalyst for organic synthesis (Tamaddon & Azadi, 2018).
Enzyme Inhibition and Activation
Studies on sulfonamide compounds have also explored their role in enzyme inhibition and activation. For example, 2-hydroxyiminomethyl-N-methylpyridinium methanesulphonate has been used in conjunction with atropine for the treatment of severe organophosphate poisoning, demonstrating the therapeutic potential of sulfonamide derivatives in medical applications (Davies, Green, & Willey, 1959).
Exploration of Methane Activation
Research on methane activation and conversion has also involved sulfonamide-related compounds. For instance, the activation and inactivation of methanol: 2-mercaptoethanesulfonic acid methyltransferase from Methanosarcina barkeri in methane to methane conversion processes underline the potential of sulfonamide derivatives in biotechnological applications and renewable energy research (van der Meijden et al., 1983).
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3S2/c1-15(22(2,19)20)11-14(18)17-8-5-9-21-12-13(17)10-16-6-3-4-7-16/h13H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIZBPSMFNQZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCSCC1CN2CCCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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